molecular formula C11H16N2O B6485787 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 3639-55-2

2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No. B6485787
CAS RN: 3639-55-2
M. Wt: 192.26 g/mol
InChI Key: MAIWUQMAJKIBRQ-UHFFFAOYSA-N
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Description

“2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C9H12N2O . It is a light yellow solid and is used in various chemical reactions to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” can be represented by the InChI code: 1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

“2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” is a light yellow solid with a molecular weight of 164.21 . and should be stored at a temperature between 0-5°C .

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They possess a carbonyl group and a cyano function, making them amenable to reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored their utility in building diverse organic heterocycles. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn interest from biochemists .

Microwave-Assisted Synthesis of Thiophenes

Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide (using morpholine as a basic catalyst) leads to the formation of thiophene derivatives. This efficient method provides high yields of these valuable heterocyclic compounds .

Incorporation into Azoles and Other Heterocycles

Researchers have synthesized pyrazole, pyrane, pyridine, and pyrrole derivatives by incorporating the cyclohexene moiety of cyanoacetamide. These compounds exhibit specific biological activities, making them promising candidates for further exploration .

Cyclocondensation and Cyclization Reactions

Cyanoacetohydrazides, a class of compounds related to cyanoacetamide, play a crucial role in heterocyclic synthesis. Various types of reactions, including cyclocondensation and cyclization, lead to the formation of five-, six-, seven-, and eight-membered heterocycles. These reactions provide a versatile toolbox for designing novel compounds with diverse properties .

Mechanism of Action

The mechanism of action of “2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” in chemical reactions often involves 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h4H,1-3,5-7,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWUQMAJKIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

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